Afabicine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Afabicin involves an iterative approach that targets the FabI enzyme . The synthetic route used to access gram-scale quantities of Afabicin utilizes dynamic kinetic resolution (DKR) to install the critical stereogenic center .
Molecular Structure Analysis
Afabicin has a chemical formula of C23H24N3O7P and a molecular weight of 485.433 . It is a proagent of Debio1452, specifically targeting staphylococci without significant activity against other Gram-positive or Gram-negative species .
Chemical Reactions Analysis
Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP .
Applications De Recherche Scientifique
Traitement des infections cutanées et des structures cutanées bactériennes aiguës (ABSSSI)
L'afabicine a été utilisée dans le traitement des infections cutanées et des structures cutanées bactériennes aiguës (ABSSSI) dues aux staphylocoques {svg_1}. Elle a démontré une non-infériorité clinique par rapport à la vancomycine/linézolide dans le traitement de ces infections {svg_2}.
Ciblage de la synthèse des acides gras dans les Staphylococcus spp.
L'this compound possède un mode d'action novateur qui cible spécifiquement la synthèse des acides gras dans les Staphylococcus spp., y compris les souches résistantes aux antibiotiques {svg_3}. Ceci en fait un antibiotique de première génération avec un mécanisme d'action unique {svg_4}.
Traitement des infections staphylococciques
En raison de son ciblage spécifique des Staphylococcus spp., l'this compound a le potentiel de traiter divers types d'infections staphylococciques {svg_5}. Cela comprend les infections causées par le S. aureus {svg_6} résistant à la méthicilline.
Préservation du microbiote
L'this compound possède des propriétés d'épargne du microbiote {svg_7}. Cela signifie qu'elle peut traiter les infections tout en minimisant l'impact sur le microbiote intestinal {svg_8}, ce qui est bénéfique pour maintenir la santé intestinale pendant le traitement antibiotique.
Inhibiteur de l'enzyme FabI
L'this compound agit comme un inhibiteur de l'enzyme FabI {svg_9}. Cette enzyme est impliquée dans la voie de synthèse des acides gras des bactéries, et son inhibition peut perturber la croissance bactérienne {svg_10}.
Traitement potentiel des infections à Gram négatif
Des recherches ont été menées pour développer la fabimycine, un composé basé sur l'this compound, comme candidat prometteur pour le traitement des infections à Gram négatif {svg_11}.
Mécanisme D'action
Target of Action
Afabicin, also known as Debio 1450, is a first-in-class antibiotic that specifically targets the FabI enzyme in staphylococci . The FabI enzyme, an enoyl-acyl carrier protein (ACP) reductase, plays a crucial role in the fatty acid synthesis pathway of staphylococci .
Mode of Action
Afabicin operates by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It achieves this by targeting the FabI enzyme, which catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This unique mechanism of action allows Afabicin to specifically target staphylococci while preserving the intestinal microbiota .
Biochemical Pathways
The active moiety of Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria . This pathway is distinct from the fatty acid synthesis pathway in eukaryotic cells, making it an attractive target for antibacterial drug development . By inhibiting the FabI enzyme, Afabicin disrupts the production of essential fatty acids needed for a functional bacterial cell membrane .
Pharmacokinetics
This means it is converted to the active dephosphono moiety in vivo after oral or intravenous administration
Result of Action
The inhibition of the FabI enzyme by Afabicin leads to a disruption in the fatty acid synthesis pathway of staphylococci . This disruption prevents the production of essential fatty acids needed for a functional bacterial cell membrane . As a result, Afabicin exhibits potent and selective activity against staphylococci .
Action Environment
The efficacy of Afabicin can be influenced by the ability of some organisms to bypass FAS-II inhibition using fatty acids from the host . This makes FabI a narrow-spectrum antibacterial target
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting the enzyme FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This interaction between Afabicin and FabI disrupts the essential fatty acid synthesis process in Staphylococcus spp .
Cellular Effects
Afabicin has shown potent and selective activity against Staphylococcus spp, including antibiotic-resistant strains . By inhibiting the FabI enzyme, Afabicin disrupts the production of essential fatty acids needed for a functional cell membrane . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The active moiety of Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is responsible for producing the essential fatty acids needed for a functional cell membrane . By inhibiting FabI, Afabicin disrupts the fatty acid synthesis, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Afabicin rapidly accumulates in cells to reach a plateau at an apparent cellular-to-extracellular concentration ratio of 29 in approximately 1 hour . Efflux proceeds also at a fast rate but is only partial after 6 hours (residual cellular-to-extracellular concentration ratio: 10) .
Dosage Effects in Animal Models
In animal models, Afabicin treatment did not significantly alter gut microbiota diversity or richness . Only limited changes to taxonomic abundances were observed in Afabicin-treated animals . In contrast, other antibiotics such as clindamycin, linezolid, and moxifloxacin each caused extensive dysbiosis in the murine model .
Metabolic Pathways
Afabicin is involved in the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It targets the enzyme FabI, which catalyzes the final step in fatty acid chain elongation . This interaction disrupts the production of essential fatty acids, affecting metabolic flux and metabolite levels .
Transport and Distribution
Afabicin is available for both oral and intravenous administration . The prodrug Afabicin is converted to the active form, afabicin desphosphono, in vivo after oral or intravenous administration . This allows for the transport and distribution of Afabicin within cells and tissues .
Subcellular Localization
The active moiety of Afabicin, afabicin desphosphono, inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is located in the cytoplasm of the bacterial cell . Therefore, the subcellular localization of Afabicin is likely to be in the cytoplasm where it can interact with its target, the FabI enzyme .
Propriétés
IUPAC Name |
[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMDQMXVPJNTH-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1518800-35-5 | |
Record name | Afabicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afabicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AFABICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes Afabicin a promising new antibiotic candidate?
A1: Afabicin is a prodrug of Afabicin desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] Afabicin desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions Afabicin as a potential solution for infections caused by these challenging pathogens. [, ]
Q2: How effective is Afabicin in treating infections, particularly those involving bone tissue?
A2: Afabicin has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose Afabicin regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, Afabicin desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]
Q3: Does Afabicin's targeted action translate to a better safety profile, particularly regarding the gut microbiome?
A3: One of the significant advantages of Afabicin's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral Afabicin treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.
Q4: What is the current status of Afabicin's development, and are there future research directions?
A4: Afabicin is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of Afabicin desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of Afabicin in humans after intravenous and oral administration will contribute to optimizing its clinical use. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.